molecular formula C13H11Cl2NO5 B1210285 Chlozolinate CAS No. 72391-46-9

Chlozolinate

Cat. No. B1210285
CAS RN: 72391-46-9
M. Wt: 332.13 g/mol
InChI Key: IGUYEXXAGBDLLX-UHFFFAOYSA-N
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Description

Chlozolinate is a systemic fungicide . It is used for the control of downy mildew, brown rot, and fruit rot in agricultural commodities . The molecular formula of Chlozolinate is C13H11Cl2NO5 .


Molecular Structure Analysis

Chlozolinate has a molecular weight of 332.14 g/mol . Its structure includes a 3,5-dichlorophenyl group and a 5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate group .


Chemical Reactions Analysis

Chlozolinate undergoes a rapid hydrolytic loss of the ethoxycarbonyl substituent to give an oxazolidine that further undergoes hydrolytic cleavage to give 3’,5’-dichloro-2-hydroxypropanilide .


Physical And Chemical Properties Analysis

Chlozolinate has a melting point of 110-114 °C, a boiling point of 420.8±55.0 °C (Predicted), and a density of 1.479 . Its water solubility is 2 mg l -1 (25 °C) .

Scientific Research Applications

Residue Analysis in Agricultural Products

Chlozolinate, a dicarboximide fungicide, has been studied for its residue levels in agricultural products, particularly in grapes. Field trials in Greece assessed the residues in table grapes, revealing that the parent compound decays with a first-order rate constant and that residues fall below proposed Maximum Residue Levels (MRLs) within 21 days post-application. Notably, washing grapes can remove a significant amount of chlozolinate, thus reducing consumer exposure to this pesticide (Lentza-Rizos et al., 2000).

Behavior in Vinification Process

The impact of chlozolinate on the vinification process was examined, focusing on its residual behavior during wine production. The study showed that chlozolinate and its metabolite significantly reduced in content after racking, indicating a reduction during the wine-making process (Gennari et al., 1992).

Control of Botrytis Cinerea in Agriculture

Research on chlozolinate has also focused on its effectiveness in controlling Botrytis cinerea, a significant plant pathogen. Studies found that chlozolinate shows high protectant activity against dicarboximide-susceptible isolates of this pathogen but not against resistant ones, highlighting its specific applicability in agricultural fungicide strategies (Stewart & Long, 1987).

Inclusion in Multiresidue Analytical Methods

Chlozolinate has been included in multiresidue GC methods for monitoring electron-capturing compounds in crops. This inclusion facilitates comprehensive residue control in a wide range of crops, demonstrating its utility in agricultural residue analysis (Lentza-Rizos & Avramides, 1999).

Degradation Studies in Wine

The degradation of chlozolinate in wine has been studied, revealing higher degradation rates at pH 4.0 compared to pH 3.0. Understanding its degradation behavior is crucial for assessing its impact on wine quality and safety (Cabras et al., 1984).

Safety And Hazards

Chlozolinate is classified as toxic if swallowed, toxic in contact with skin, causes serious eye irritation, and is toxic if inhaled . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO5/c1-3-20-11(18)13(2)10(17)16(12(19)21-13)9-5-7(14)4-8(15)6-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUYEXXAGBDLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058197
Record name Chlozolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlozolinate

CAS RN

84332-86-5, 72391-46-9
Record name Chlozolinate
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URL https://commonchemistry.cas.org/detail?cas_rn=84332-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlozolinate [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlozolinate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084332865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlozolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxooxazolidine-5-carboxylate
Source European Chemicals Agency (ECHA)
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Record name CHLOZOLINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,300
Citations
C Wolf, C Lambright, P Mann, M Price… - Toxicology and …, 1999 - journals.sagepub.com
Antiandrogenic chemicals alter sexual differentiation by a variety of mechanisms, and as a consequence, they induce different profiles of effects. For example, in utero treatment with the …
Number of citations: 875 journals.sagepub.com
M Gennari, M Negre, V Gerbi, E Raimondo… - Journal of Agricultural …, 1992 - ACS Publications
… Chlozolinate was found to be unstable in must in all trials. Degradation of chlozolinate was … In winemaking without maceration, because of retarded fermentation, the chlozolinate was …
Number of citations: 18 pubs.acs.org
FM Pirisi, M Meloni, P Cabras, MR Bionducci… - Pesticide …, 1986 - Wiley Online Library
The main degradation products formed from the dicarboximidic fungicides chlozolinate, vinclozolin and procymidone in wine have been isolated and identified using spectroscopic and …
Number of citations: 22 onlinelibrary.wiley.com
JC Villedieu, M Calmon, JP Calmon - Pesticide science, 1994 - Wiley Online Library
The hydrolysis kinetics of the dicarboximide fungicides procymidone, vinclozolin and chlozolinate in neutral and alkaline solutions of pH 60 to 13·7 at 25C have been determined …
Number of citations: 16 onlinelibrary.wiley.com
A Santoro, M Mansour, M Tropea, A Scopa… - Bulletin of …, 1999 - iris.unibas.it
MATERIALS AND METHODS Imazapyr and chlozolinate standard compounds were obtained from Dr. Ehrenstorfen, Germany,(purity> 98%). The pesticide solutions to be irradiated …
Number of citations: 11 iris.unibas.it
G Guanti, L Banfi, K Powles, M Rasparini… - Tetrahedron …, 2001 - Elsevier
… Chlozolinate 1 6 is particularly useful since it is rapidly degraded in soil and in wine. This ensures the absence of possible toxic residues in the final product, even when the statutory …
Number of citations: 15 www.sciencedirect.com
C Lentza-Rizos, EJ Avramides… - Journal of agricultural …, 2000 - ACS Publications
… As chlozolinate contains two chlorine atoms in its molecule, it … on the possibility of including chlozolinate in an ECD multiresidue … Recovery tests for chlozolinate from grapes over a wide …
Number of citations: 7 pubs.acs.org
A Vanni, A Calabria, R Gamberini - Toxicological & Environmental …, 2000 - Taylor & Francis
Biodegradation kinetics of dicarboximide fungicides, Vinclozolin and Chlozolinate, have been studied in compost samples during every step of the composting process. These analytes …
Number of citations: 4 www.tandfonline.com
C Lentza-Rizos, EJ Avramides - Journal of Chromatography A, 1999 - Elsevier
A multiresidue GC method for the monitoring of electron-capturing compounds has been validated for the fungicide chlozolinate in the four crops with uses to be supported during re-…
Number of citations: 3 www.sciencedirect.com
FD Smith, PM Phipps, RJ Stipes - Plant Dis, 1991 - hero.epa.gov
BIOSIS COPYRIGHT: BIOL ABS. The sensitivity of Sclerotinia minor to three dicarboximide fungicides (chlozolinate, iprodione, and vinclozolin), fluazinam (ASC-66825 and RH-3486), …
Number of citations: 46 hero.epa.gov

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